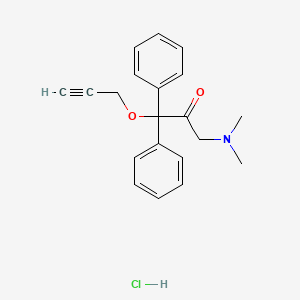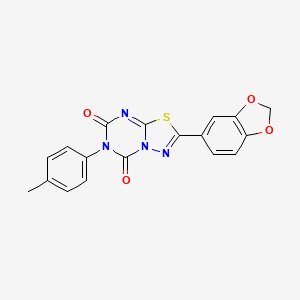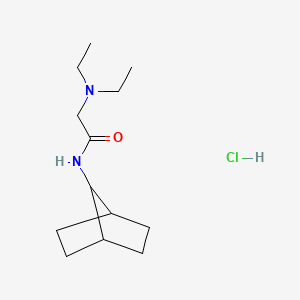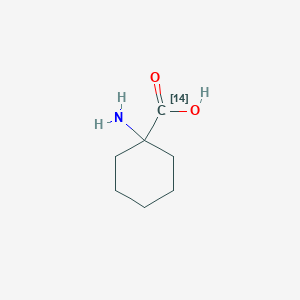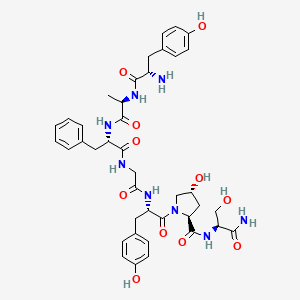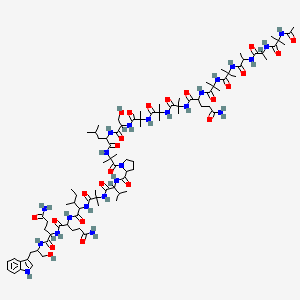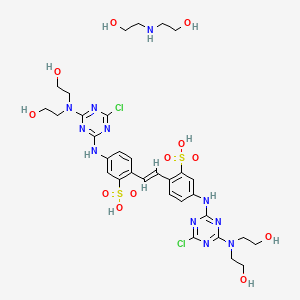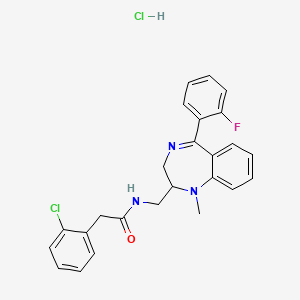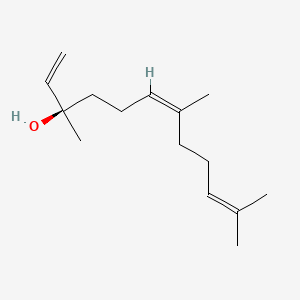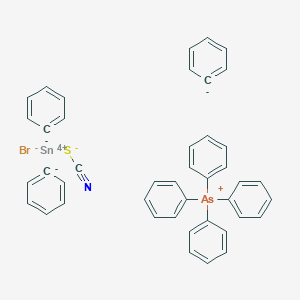
Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) is a complex organometallic compound It consists of a tetraphenylarsonium cation and a bromotriphenyl(thiocyanato-N)stannate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) typically involves a metathetic reaction. One common method involves reacting tetraphenylarsonium chloride with bromotriphenyl(thiocyanato-N)stannate in a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanato group can be substituted with other ligands under appropriate conditions.
Oxidation and Reduction Reactions: The stannate center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. These reactions typically occur in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organometallic complexes with different ligands, while oxidation reactions can lead to higher oxidation states of the stannate center.
Aplicaciones Científicas De Investigación
Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) has several applications in scientific research:
Biology: Its potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as a catalyst in drug synthesis.
Mecanismo De Acción
The mechanism by which tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) exerts its effects involves interactions at the molecular level. The thiocyanato group can participate in coordination chemistry, forming bonds with various metal centers. This can influence the reactivity and stability of the compound. Additionally, the stannate center can undergo redox reactions, which can be harnessed in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylarsonium diisothiocyanatodichlorocobaltate(II): Similar in structure but contains cobalt instead of tin.
Tetraphenylarsonium halochromates: These compounds contain halides and are used in different chemical reactions.
Uniqueness
Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) is unique due to the presence of the stannate center and the thiocyanato ligand
Propiedades
Número CAS |
159000-27-8 |
|---|---|
Fórmula molecular |
C43H35AsBrNSSn |
Peso molecular |
871.3 g/mol |
Nombre IUPAC |
benzene;tetraphenylarsanium;tin(4+);bromide;thiocyanate |
InChI |
InChI=1S/C24H20As.3C6H5.CHNS.BrH.Sn/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-2-4-6-5-3-1;2-1-3;;/h1-20H;3*1-5H;3H;1H;/q+1;3*-1;;;+4/p-2 |
Clave InChI |
UZWLJCIJIBDAJI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-].[Br-].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


